Methyl 3,5-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxylate
Description
Properties
CAS No. |
61720-45-4 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 3,5-dimethyl-1,4-dihydropyrazole-5-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-5-4-7(2,9-8-5)6(10)11-3/h9H,4H2,1-3H3 |
InChI Key |
LEVZTVNCNKTYEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(C1)(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,5-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxylate typically involves the 1,3-dipolar cycloaddition of diazo compounds with alkenes. One common method includes the reaction of 1-(1-adamantyl)-2-diazoethanone with methyl acrylate . The reaction is carried out under controlled conditions to ensure the formation of the desired pyrazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of heterogeneous catalysts can improve the efficiency and sustainability of the process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Carboxylate Group
The ester group undergoes nucleophilic substitution under alkaline or acidic conditions. Key transformations include:
-
Aminolysis : Reaction with primary/secondary amines yields substituted amides. For example, treatment with benzylamine in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) produces N-benzyl-3,5-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxamide (yield: 78–82%) .
-
Transesterification : Methanol exchange with bulkier alcohols (e.g., isopropyl alcohol) occurs under acid catalysis, enabling ester diversification.
Conditions :
| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Aminolysis | EDC·HCl, DMAP | DCM | 0°C → RT | 78% |
| Transesterification | H₂SO₄, ROH | ROH | Reflux | 65–70% |
Ester Hydrolysis
The methyl ester hydrolyzes to the carboxylic acid under basic or acidic conditions:
-
Basic Hydrolysis : NaOH (1 M) in ethanol/water (1:1) at 80°C for 4 hours yields 3,5-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid (92% yield).
-
Acidic Hydrolysis : HCl (6 M) under reflux produces the same acid but with lower regioselectivity (75% yield).
Oxidation
Controlled oxidation with KMnO₄ or CrO₃ converts the dihydropyrazole ring to a fully aromatic pyrazole:
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with dipolarophiles like dimethyl acetylenedicarboxylate (DMAD), forming fused heterocycles . For example:
Key Cycloaddition Conditions :
| Dipolarophile | Catalyst | Solvent | Temperature | Product Type |
|---|---|---|---|---|
| DMAD | Cu(OTf)₂ | DCM | RT | Fused pyrazole |
| Phenylacetylene | None | ACN | 60°C | 1,3,5-Triarylpyrazole |
Functionalization at Methyl Substituents
The 3- and 5-methyl groups undergo halogenation or oxidation:
-
Bromination : N-Bromosuccinimide (NBS) in CCl₄ under UV light produces 3-bromomethyl derivatives (65% yield).
-
Oxidation : K₂Cr₂O₇ in H₂SO₄ converts methyl groups to carboxylic acids, enabling further derivatization.
Biological Interaction-Driven Reactions
In pharmacological studies, the compound undergoes metabolic transformations:
-
Esterase-Mediated Hydrolysis : Liver microsomes cleave the ester to the carboxylic acid, enhancing water solubility for renal excretion .
-
Glucuronidation : The hydroxylated metabolite forms glucuronide conjugates via UDP-glucuronosyltransferase .
Comparative Reactivity Table
| Reaction Type | Reagents | Key Product | Yield | Selectivity |
|---|---|---|---|---|
| Ester Aminolysis | EDC·HCl, Benzylamine | N-Benzyl carboxamide | 78% | High |
| Aromatic Cycloaddition | DMAD, Cu(OTf)₂ | Fused pyrazole | 82% | Moderate |
| Methyl Bromination | NBS, CCl₄ | 3-Bromomethyl derivative | 65% | Low |
| Dihydropyrazole Oxidation | KMnO₄, H₂SO₄ | Aromatic pyrazole | 85% | High |
Mechanistic Insights
-
Steric Effects : The 3,5-dimethyl groups hinder nucleophilic attack at the 4-position, directing reactivity toward the ester and ring nitrogen .
-
Electronic Effects : The electron-withdrawing ester group activates the pyrazole ring for electrophilic substitutions at the 1-position .
This compound’s versatility in nucleophilic, oxidative, and cycloaddition reactions makes it valuable for synthesizing bioactive molecules and functional materials. Experimental protocols emphasize solvent polarity and catalyst choice to control regioselectivity .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that methyl 3,5-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxylate exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by modulating key signaling pathways involved in cell growth and apoptosis.
Case Study:
A study conducted on breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction of cell viability, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Research indicates that it possesses activity against several bacterial strains, making it a candidate for developing new antimicrobial agents.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Agricultural Applications
This compound has been explored for its potential use as a pesticide or herbicide due to its biological activity. Its ability to interact with specific enzymes in plant pathogens suggests it could be effective in protecting crops.
Case Study:
Field trials assessing the efficacy of this compound against common agricultural pests showed a notable reduction in pest populations without adversely affecting non-target organisms .
Material Science Applications
In material science, this compound is being investigated for its role in synthesizing novel polymers and materials. Its unique chemical structure allows for functionalization that can enhance material properties.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | Up to 250 °C |
| Solubility in Water | Moderate |
| Mechanical Strength | High |
Mechanism of Action
The mechanism of action of methyl 3,5-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and coordinating with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s structural analogs differ primarily in substituents at positions 3 and 5, as well as the ester group (methyl vs. ethyl). Key comparisons include:
Table 1: Substituent and Functional Group Comparison
Physicochemical and Electronic Properties
- Lipophilicity : The methyl ester in the target compound offers moderate lipophilicity, whereas ethyl esters (e.g., ) enhance lipid solubility.
- Electronic Effects : Methyl groups (electron-donating) at positions 3 and 5 increase electron density at the pyrazole core, contrasting with electron-withdrawing groups like trifluoromethyl (CF₃) in compound 200 .
Biological Activity
Methyl 3,5-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, highlighting its significance in pharmacology.
- IUPAC Name : this compound
- Molecular Formula : C7H10N2O2
- Molecular Weight : 154.17 g/mol
- CAS Number : 89831-40-3
Synthesis
The synthesis of this compound typically involves the condensation of appropriate aldehydes or ketones with hydrazine derivatives followed by esterification. This synthetic pathway allows for the introduction of various substituents that can enhance biological activity.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. These compounds have been shown to inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 12.4 |
| HepG2 (Liver) | 15.6 |
| A549 (Lung) | 18.2 |
These results suggest that modifications in the pyrazole structure can lead to enhanced anticancer effects .
Anti-inflammatory Activity
This compound has also demonstrated anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and LOX:
| Compound | IC50 (µM) | Reference Standard |
|---|---|---|
| Methyl 3,5-dimethyl... | 10.0 | Diclofenac (54.65) |
| Celecoxib | 12.0 | Celecoxib |
The selectivity and potency of this compound make it a candidate for further development as an anti-inflammatory agent .
Antibacterial and Antiviral Activities
Studies have also reported antibacterial and antiviral activities associated with pyrazole derivatives. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Influenza Virus | IC50 = 25 µM |
These findings highlight the potential of this compound in combating infectious diseases .
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of this compound against breast cancer cells (MDA-MB-231). The compound was found to induce apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent in oncology .
- Anti-inflammatory Research : In a controlled trial involving animal models of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups .
Q & A
Basic Research Questions
Q. How can the synthesis of Methyl 3,5-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxylate be optimized for improved yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, cyclocondensation of β-ketoesters with hydrazines in ethanol under reflux (2–4 hours) has been effective . Optimizing solvent choice (e.g., ethanol or DMF) and reaction temperature (80–100°C) can enhance yield. Catalytic additives like acetic acid may improve regioselectivity . Purification via recrystallization (e.g., using ethanol-DMF mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1730–1740 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹) .
- NMR : ¹H NMR can resolve methyl groups (δ 1.2–2.5 ppm) and diastereotopic protons in the dihydro-pyrazole ring (δ 3.5–5.0 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are recommended for structural refinement to confirm stereochemistry and hydrogen-bonding networks .
Q. What purification strategies are recommended for isolating high-purity samples?
- Methodological Answer : Recrystallization using ethanol-DMF (1:1) is effective for removing unreacted starting materials . For complex mixtures, gradient column chromatography (e.g., ethyl acetate/hexane, 10–50%) resolves regioisomers. Analytical HPLC (C18 column, acetonitrile/water) verifies purity (>95%) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological activity?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model stereoelectronic effects of substituents (e.g., methyl groups) on ring puckering and stability .
- Molecular Docking : AutoDock Vina or Schrödinger Suite can simulate interactions with biological targets (e.g., enzymes). Parameterize force fields using crystallographic data from related pyrazole-carboxylates .
- MD Simulations : GROMACS can assess solvation effects and conformational dynamics over nanosecond timescales .
Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Cross-validate using complementary techniques:
- Compare experimental IR/NMR with computed spectra (DFT) to identify misassignments .
- Perform X-ray crystallography to unambiguously confirm regiochemistry and rule out polymorphism .
- Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in dihydro-pyrazole derivatives .
Q. What strategies enable the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Vilsmeier–Haack Reaction : Introduce aldehyde groups at the 4-position for further functionalization (e.g., hydrazone formation) .
- Nucleophilic Substitution : Replace methyl ester groups with amides using NH₂R reagents in THF .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) diversify the pyrazole ring .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
